BenchChemオンラインストアへようこそ!

Ccj8J6AY9L

P2Y receptor selectivity GPCR pharmacology Purinergic signaling

MRS2365 (also designated Ccj8J6AY9L) is a conformationally constrained (N)-methanocarba analog of 2-methylthio-ADP that functions as a potent and subtype-selective agonist of the P2Y1 purinergic receptor. Unlike its parent nucleotide 2-methylthio-ADP, MRS2365 exhibits minimal to no activity at the closely related P2Y12 and P2Y13 ADP-activated receptors, establishing it as an essential pharmacological tool for dissecting P2Y1-specific contributions in complex purinergic signaling cascades.

Molecular Formula C13H16N5Na3O9P2S
Molecular Weight 549.28 g/mol
Cat. No. B10772476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCcj8J6AY9L
Molecular FormulaC13H16N5Na3O9P2S
Molecular Weight549.28 g/mol
Structural Identifiers
SMILESCSC1=NC(=C2C(=N1)N(C=N2)C3C4CC4(C(C3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+]
InChIInChI=1S/C13H19N5O9P2S.3Na/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23;;;/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23);;;/q;3*+1/p-3/t5-,7-,8+,9+,13+;;;/m1.../s1
InChIKeyZYPJOXVKTCEBCA-PGPREJRXSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRS2365 (Ccj8J6AY9L) ー A Highly Selective, Constrained-Nucleotide P2Y1 Receptor Agonist for Purinergic Signaling Research


MRS2365 (also designated Ccj8J6AY9L) is a conformationally constrained (N)-methanocarba analog of 2-methylthio-ADP that functions as a potent and subtype-selective agonist of the P2Y1 purinergic receptor [1]. Unlike its parent nucleotide 2-methylthio-ADP, MRS2365 exhibits minimal to no activity at the closely related P2Y12 and P2Y13 ADP-activated receptors, establishing it as an essential pharmacological tool for dissecting P2Y1-specific contributions in complex purinergic signaling cascades . The compound is widely utilized in academic and industrial research settings to investigate P2Y1-mediated processes including platelet shape change, intracellular calcium mobilization, and neuropathic pain modulation [2].

Why MRS2365 (Ccj8J6AY9L) Cannot Be Interchanged with Unconstrained ADP Analogs or Other P2Y Agonists


P2Y receptor signaling involves a family of closely related G protein-coupled receptors (P2Y1, P2Y12, P2Y13) that share overlapping ligand recognition profiles for ADP and its analogs. The unconstrained parent compound 2-methylthio-ADP (2-MeS-ADP) potently activates all three receptors, with EC50 values in the sub-nanomolar to low nanomolar range, rendering it unsuitable for experiments requiring P2Y1-specific interrogation [1]. MRS2365 addresses this critical limitation through conformational constraint of the ribose ring into a (N)-methanocarba bicyclic structure, which restricts the ligand's conformational flexibility and imposes subtype selectivity . Consequently, substituting MRS2365 with 2-MeS-ADP or ADP in assays designed to isolate P2Y1-mediated effects introduces confounding activation of P2Y12 and P2Y13 receptors, compromising data interpretability and experimental reproducibility [2].

Quantitative Differentiation Evidence: MRS2365 (Ccj8J6AY9L) Versus Closest Analogs and In-Class Comparators


Subtype Selectivity Profile: MRS2365 Discriminates P2Y1 from P2Y12 and P2Y13 Receptors

MRS2365 exhibits potent agonist activity at the P2Y1 receptor (EC50 = 1.2 ± 0.2 nM in COS-7 cells expressing human P2Y1) while showing no agonist activity at the P2Y12 receptor and only very low activity at the P2Y13 receptor at concentrations up to 1 μM . In contrast, the parent compound 2-methylthio-ADP (2-MeS-ADP) potently activates all three ADP-activated P2Y receptors, with EC50 values in the sub-nanomolar to low nanomolar range across P2Y1, P2Y12, and P2Y13 [1]. This selectivity is conferred by the (N)-methanocarba conformational constraint, which prevents productive binding to P2Y12 and P2Y13 orthosteric sites [2].

P2Y receptor selectivity GPCR pharmacology Purinergic signaling

Functional Desensitization of Platelet P2Y1 Receptors: Quantified Rightward Shift in ADP Aggregation Response

Preactivation of human platelet P2Y1 receptors with MRS2365 for 2 minutes produces a greater than 20-fold rightward shift in the concentration-effect curve of ADP-induced aggregation [1]. The inhibitory effect of P2Y1 receptor activation by MRS2365 is concentration-dependent, with an EC50 of 34 nM for inducing loss of ADP aggregation response [2]. This functional desensitization occurs in the absence of P2Y12 receptor activation, providing a direct quantitative measure of P2Y1-specific contribution to the platelet aggregation cascade.

Platelet aggregation P2Y1 receptor desensitization Thrombosis research

In Vivo Analgesic Efficacy: Dose-Dependent Relief of Neuropathic Mechanical Allodynia in Rat Model

MRS2365 demonstrates significant analgesic effects in a rat neuropathy (Seltzer) model of neuropathic pain. Intraperitoneal administration at doses of 0.03-0.3 mg/kg significantly alleviates mechanical allodynia in a dose-dependent manner [1]. At higher doses (0.1-2 mg/kg, i.p.), MRS2365 increases paw withdrawal threshold (PWT) in male Wistar rats with neuropathic pain . This in vivo efficacy distinguishes MRS2365 from in vitro-only P2Y1 agonists and supports its utility in translational pain research.

Neuropathic pain Mechanical allodynia In vivo pharmacology

Prostate Cancer Cell Apoptosis Induction: MRS2365 Activates P2Y1-Mediated Caspase-3 Pathway

In PC-3 human prostate cancer cells, MRS2365 concentration-dependently induces intracellular calcium mobilization with an EC50 of 5.28 nM [1]. This P2Y1 receptor activation triggers apoptosis as measured by Caspase-3 activation, LDH release, and annexin-V staining, and significantly inhibits cell proliferation in MTT assays [2]. The pro-apoptotic effect is blocked by the P2Y1-selective antagonist MRS2500, P2Y1 siRNA, and the MAP kinase pathway inhibitor PD98059, confirming mechanism specificity [3].

Prostate cancer Apoptosis GPCR oncology

Optimal Research Applications for MRS2365 (Ccj8J6AY9L) Based on Quantitative Evidence


Dissecting P2Y1-Specific Signaling in Platelet Aggregation Studies

Utilize MRS2365 to selectively activate P2Y1 receptors in human washed platelets without concomitant P2Y12 stimulation. Preincubation with MRS2365 (EC50 = 34 nM) induces desensitization of the P2Y1 receptor, resulting in a >20-fold rightward shift in ADP-induced aggregation, allowing quantitative assessment of P2Y1 contribution [1].

Investigating P2Y1-Mediated Apoptosis in Prostate Cancer Models

Apply MRS2365 (EC50 = 5.28 nM for calcium mobilization) to PC-3 human prostate cancer cells to trigger P2Y1-dependent apoptosis via Caspase-3 activation. Validate specificity by co-treatment with P2Y1 antagonist MRS2500 or P2Y1 siRNA, which abolish the pro-apoptotic effect [2].

Preclinical Neuropathic Pain Research Requiring In Vivo P2Y1 Agonism

Administer MRS2365 intraperitoneally at doses of 0.03-0.3 mg/kg in rat neuropathy models (e.g., Seltzer model) to evaluate dose-dependent relief of mechanical allodynia, with established in vivo efficacy supporting its use in translational pain studies [3].

Quote Request

Request a Quote for Ccj8J6AY9L

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.